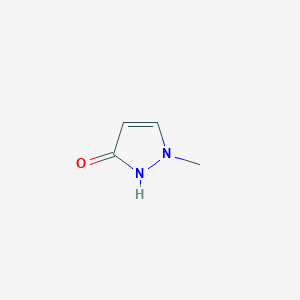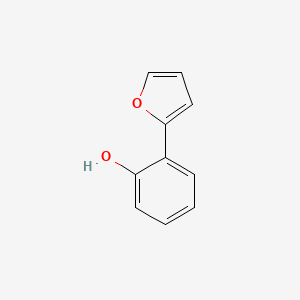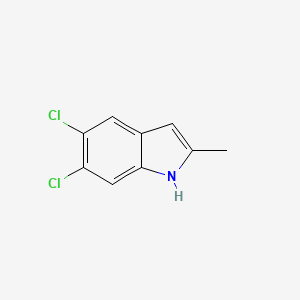
5,6-dichloro-2-methyl-1H-indole
説明
5,6-Dichloro-2-methyl-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 2nd position on the indole framework. Although the provided papers do not directly discuss this compound, they provide insights into the synthesis, structure, and properties of closely related indole derivatives.
Synthesis Analysis
The synthesis of indole derivatives often involves regioselective halogenation, as seen in the treatment of methyl indole-3-carboxylate with bromine to yield methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another synthesis approach includes a series of regioselective reactions such as iodination, cyclization, and carboxylation to produce 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of a 5-bromo-1H-indole derivative was characterized by spectroscopic tools and X-ray diffraction, which also allowed for the analysis of intermolecular interactions and the comparison of optimized molecular geometries with experimental data . Similarly, the tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized and its structure determined by NMR, IR, MS, and X-ray diffraction . These techniques would be applicable for the structural analysis of this compound.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including condensation, substitution, and cyclization. The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents under reflux conditions is an example of how complex indole derivatives can be synthesized . The Fischer indole synthesis method is another key reaction for constructing the indole group, as demonstrated in the synthesis of a chlorinated indole-2-carboxylic acid derivative . These reactions are indicative of the types of chemical transformations that this compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be inferred from their molecular structures and substituents. For example, the thermal stability of a bromo-indole derivative was reported to be good up to 215°C . The crystal structures of 5-methyl-6-acetyl substituted indole and gramine revealed intermolecular hydrogen bonding and weak interactions that contribute to the stability of the crystal lattice . These findings suggest that this compound would also exhibit specific physical and chemical properties based on its molecular structure, such as melting point, solubility, and stability, which could be explored through similar analytical techniques.
科学的研究の応用
Synthesis and Chemical Properties
5,6-Dichloro-2-methyl-1H-indole is a compound of interest in the realm of organic synthesis and chemical research. The synthesis of related dichloroindole derivatives involves various chemical reactions, including Sonogashira coupling and annulation reactions, showcasing their versatility in organic synthesis. For instance, 5,7-Dichloro-2-octyl-1H-indole was synthesized with good yield and selectivity under mild conditions, highlighting the synthetic accessibility of dichloroindole derivatives (L. Ming, 2011).
Nucleophilic Reactivities
The nucleophilic reactivities of indoles, including those substituted with chloro groups, have been studied to understand their chemical behaviors. This knowledge is crucial for designing reactions involving indoles in complex organic syntheses (S. Lakhdar et al., 2006).
Regioselective Dibromination
The regioselective dibromination of indole derivatives, forming dibromoindoles, showcases the chemical modifications possible on the indole scaffold. Such reactions are essential in the synthesis of natural and non-natural indole derivatives with potential biological activities (Thomas B. Parsons et al., 2011).
Biological Activity Studies
Dichloroindole derivatives have been explored for their biological activities, such as in the synthesis of novel dichloroindole auxins. These compounds have been studied for their growth-inhibiting activity in plants, indicating the potential for agricultural applications (M. Katayama et al., 2001).
Spectroscopic and Theoretical Investigations
Indole derivatives, including those with methoxy and chloro substitutions, have been the subject of detailed spectroscopic and theoretical investigations to understand their structural and electronic properties. Such studies are foundational for the development of new materials and pharmaceuticals (Nadia G. Haress et al., 2016).
将来の方向性
The future directions in the research and application of 5,6-dichloro-2-methyl-1H-indole could involve its use in the synthesis of various biologically active compounds . Additionally, developing new synthetic routes for the compound that improve its yields and scalability could be another area of focus.
作用機序
Target of Action
5,6-Dichloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
5,6-Dichloro-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, this compound may interact with proteins involved in cell signaling pathways, further modulating cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of target genes . These changes in gene expression can have significant impacts on cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of certain biomolecules, thereby affecting cellular processes . Additionally, the compound can interact with transcription factors, influencing gene expression and subsequent cellular responses . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The compound may degrade over time, leading to changes in its biochemical activity and cellular effects . Long-term studies are essential to understand the temporal dynamics of this compound and its impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential side effects . Animal studies provide valuable insights into the dosage-dependent effects of this compound and its safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics . Understanding the metabolic fate of this compound is essential for predicting its efficacy and safety in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, this compound may accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
特性
IUPAC Name |
5,6-dichloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSALGAUZGCWFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467599 | |
| Record name | 5,6-dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479422-03-2 | |
| Record name | 5,6-dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



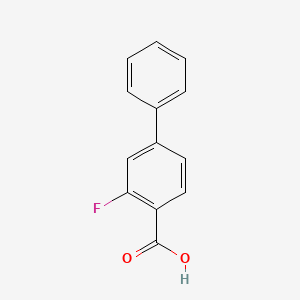
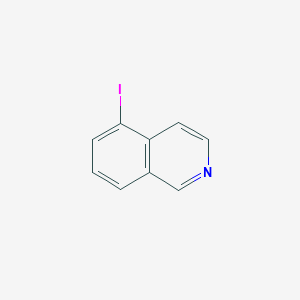
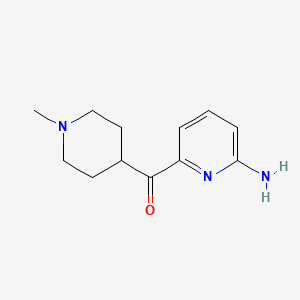
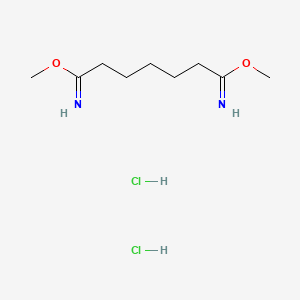
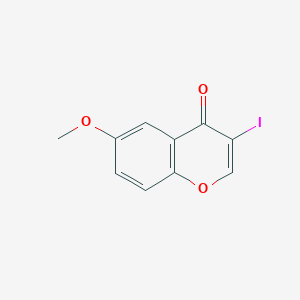
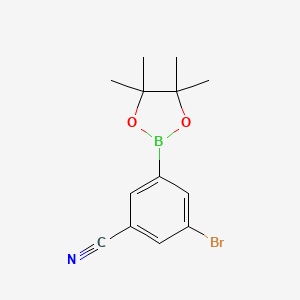
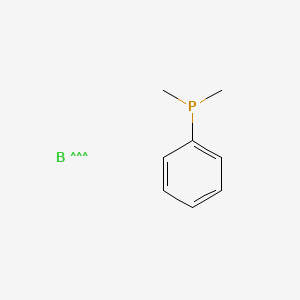
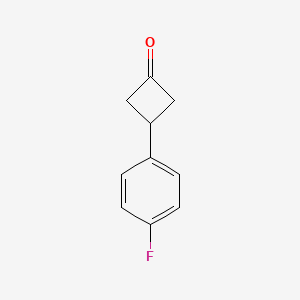
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)
